4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile is an organic compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. It is classified as a benzonitrile derivative, notable for its applications in medicinal chemistry and organic synthesis. This compound is recognized for its potential as a precursor in drug development and various biochemical studies. Its structure features a methoxy group and a diethylamino moiety, contributing to its unique chemical properties and biological activities.
Methods and Technical Details
The synthesis of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile typically involves the following steps:
This method allows for efficient production of the compound with moderate yields, which can be optimized through variations in temperature and reaction time.
Structure and Data
The molecular structure of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile can be described as follows:
The structural configuration influences its reactivity and interaction with biological targets.
Reactions and Technical Details
4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile undergoes several types of chemical reactions:
These reactions expand the utility of the compound in synthetic organic chemistry.
The mechanism of action for 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile involves its interaction with specific molecular targets:
This dual action enhances its relevance in drug discovery and therapeutic applications.
Physical and Chemical Properties
These properties are crucial for handling and application in various experimental setups.
4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile has diverse applications across scientific fields:
The versatility of this compound underscores its significance in both academic research and industrial applications.
The synthesis of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile relies critically on nucleophilic aromatic substitution (SNAr) or alkylation reactions to form its key ether linkage. The most efficient approach involves reacting 4-hydroxy-3-methoxybenzonitrile (isovanillonitrile) with 2-chloro-N,N-diethylethylamine hydrochloride under basic conditions. This Williamson ether synthesis proceeds via deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which subsequently displaces chloride from the diethylaminoethyl halide. Alternative pathways include Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate, though this method is less atom-economical. Crucially, the meta-positioned nitrile group in isovanillonitrile exerts moderate electron-withdrawing effects, enhancing the nucleophilicity of the adjacent phenolic oxygen without promoting side reactions [1] [7].
Table 1: Nucleophilic Agents for Ether Synthesis
Nucleophile Precursor | Alkylating Agent | Relative Rate | Major Side Product |
---|---|---|---|
4-Hydroxy-3-methoxybenzonitrile | 2-Chloro-N,N-diethylethylamine | 1.0 (reference) | O-alkylated dimer |
Sodium 4-cyano-2-methoxyphenolate | 2-Bromo-N,N-diethylethylamine | 1.8 | Dehydrohalogenation alkenes |
Potassium 4-cyano-2-methoxyphenoxide | N,N-Diethyl-2-aminoethyl tosylate | 0.6 | Sulfonate esters |
Catalytic enhancement of the alkylation step significantly improves reaction efficiency and selectivity. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB, 5 mol%) enable heterogeneous reactions in biphasic water-toluene systems, accelerating mass transfer of the phenoxide anion into the organic phase where alkylation occurs. For homogenous systems, catalytic iodide (e.g., KI, 10 mol%) facilitates halide exchange, converting the chloroalkylamine precursor to the more reactive iodo species in situ. Transition metal catalysts are generally avoided due to potential coordination with the nitrile group. Microwave irradiation (80°C, 300W) reduces reaction times from 12 hours to 45 minutes while maintaining yields >85% by enhancing nucleophile-electrophile collisions [3] [5].
Solvent polarity profoundly impacts reaction kinetics and byproduct formation. Polar aprotic solvents like dimethylformamide and acetonitrile optimally solvate the phenoxide ion while facilitating halide dissociation, yielding >90% target product. Protic solvents (ethanol, isopropanol) promote competing elimination reactions in the alkylating agent, reducing yields to 60-75%. Base selection is equally critical: carbonates (K₂CO₃, Cs₂CO₃) provide mild alkalinity sufficient for phenoxide formation without inducing nitrile hydrolysis, while stronger bases (NaOH, NaH) cause demethylation of the ortho-methoxy group. Sterically hindered organic bases (diisopropylethylamine) minimize N-alkylation of the diethylamino group but increase costs [3] [7] [10].
Table 2: Solvent-Base Systems for Alkylation Optimization
Solvent | Base | Temperature (°C) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Dimethylformamide | Potassium carbonate | 80 | 92 | <2% dealkylated phenol |
Acetonitrile | Cesium carbonate | 82 | 89 | <3% tertiary amine quaternization |
Toluene-water (1:1) | Sodium hydroxide | 70 | 78 | 8% diethylaminoethanol |
Ethanol | Triethylamine | 75 | 65 | 15% vinyl-diethylamine |
Temperature-time profiles reveal distinct kinetic regimes in ether formation. Below 60°C, reaction progression is rate-limited by activation energy barriers (Eₐ ≈ 65 kJ/mol), while above 90°C, degradation pathways dominate. Optimal conversion occurs at 80-85°C with 6-8 hour reaction windows, achieving yields of 90-93%. Extended durations (>10 hours) at these temperatures promote Hoffmann elimination of the tertiary amine, generating vinyl derivatives that consume 5-15% of the alkylating agent. Crucially, the nitrile group remains stable up to 120°C, allowing flexibility in thermal optimization. Post-reaction quenching into ice-water minimizes thermal degradation while crystallizing the product; acidification to pH 2-3 (HCl) converts the compound to its stable hydrochloride salt for purification [3] [7].
Solution-Phase Synthesis remains the industrial standard for 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile, featuring straightforward scalability and direct reaction monitoring. Typical protocols dissolve isovanillonitrile (1.0 equiv.) and K₂CO₃ (2.2 equiv.) in dimethylformamide, followed by dropwise addition of 2-chloro-N,N-diethylethylamine hydrochloride (1.05 equiv.) at 80°C. After aqueous workup, the crude product is recrystallized from ethanol-diethyl ether (yield: 85-92%). The main advantages include low technical complexity and established purification protocols, though solvent consumption remains high (20 L/kg product) [1] [7].
Solid-Phase Synthesis employs functionalized resins like hydroxymethylpolystyrene (0.8-1.2 mmol/g loading) as supports. The phenolic precursor is first anchored via ester linkages, followed by on-resin alkylation with diethylaminoethyl halides. Cleavage with trifluoroacetic acid-dichloromethane (1:4) liberates the product, albeit with contamination from resin fragments. While this approach reduces solvent use by ~40% and enables combinatorial synthesis, it suffers from lower yields (70-75%) due to incomplete coupling and steric hindrance. Additionally, the final product requires extensive chromatography to remove polymeric impurities, diminishing cost-effectiveness for large-scale production [5].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical yield | 90 ± 3% | 73 ± 5% |
Solvent consumption | 18-22 L/kg | 10-14 L/kg |
Byproduct complexity | Low (controlled) | High (resin-derived) |
Scalability | Multi-kilogram feasible | Limited to <100 g |
Purification method | Recrystallization | Column chromatography |
Purity after isolation | >98% | 85-90% |
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